18-Bromo-1-octadecene

Descripción general

Descripción

18-Bromo-1-octadecene is an organic compound with the molecular formula C18H35Br. It is a brominated derivative of 1-octadecene, characterized by the presence of a bromine atom at the 18th position of the carbon chain. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 18-Bromo-1-octadecene typically involves the bromination of 1-octadecene. This can be achieved through the addition of bromine (Br2) to 1-octadecene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high purity and yield of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of different derivatives.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

Addition Reactions: Hydrogen bromide (HBr) or other halogenating agents.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

Substitution: Formation of alcohols, nitriles, or amines.

Addition: Formation of dibromo derivatives.

Elimination: Formation of alkenes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

18-Bromo-1-octadecene is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of:

- Surfactants : Used in detergents and emulsifiers due to its amphiphilic properties.

- Polymers : Serves as a building block for synthesizing polyolefins and other polymeric materials.

- Specialty Chemicals : Employed in creating chemicals with specific functionalities for industrial applications.

The synthesis typically involves the bromination of 1-octadecene using bromine in solvents like carbon tetrachloride or dichloromethane under controlled conditions to achieve high purity and yield .

Biological Applications

Modification of Biomolecules

In biological research, this compound is used to modify biomolecules. Its reactivity allows for the introduction of bromine into lipid structures, facilitating studies on membrane dynamics and interactions. This modification aids in understanding biological processes such as:

- Cell Membrane Studies : Investigating the effects of lipid modifications on membrane fluidity and protein interactions.

- Drug Delivery Systems : Exploring its potential in enhancing the delivery efficiency of therapeutic agents through lipid-based formulations.

Medical Research

Potential Pharmaceutical Applications

The compound is being investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds. Its unique structural features allow it to participate in various chemical reactions that can lead to the development of new drugs. Notably, its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing biologically active molecules .

Industrial Applications

Production of Specialty Materials

In industrial settings, this compound is utilized in the manufacture of specialty chemicals and materials with tailored properties. Its applications include:

- Coatings and Adhesives : Used to enhance the performance characteristics of coatings through improved adhesion and durability.

- Lubricants : Serves as an additive to improve the lubrication properties of oils and greases.

Case Studies

Case Study 1: Synthesis of Conductive Polymers

Recent studies have explored the use of this compound in synthesizing conductive polymers through controlled polymerization techniques. The incorporation of this compound into polymer backbones has demonstrated enhanced electrical conductivity, paving the way for applications in electronic devices .

Case Study 2: Lipid Modification for Drug Delivery

Research has shown that modifying lipids with this compound can significantly improve drug encapsulation efficiency and release profiles. This has implications for developing more effective drug delivery systems targeting specific tissues .

Mecanismo De Acción

The mechanism of action of 18-Bromo-1-octadecene primarily involves its reactivity as a brominated alkene. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparación Con Compuestos Similares

1-Bromooctadecane: A saturated analogue with a similar carbon chain length but lacking the double bond.

1-Bromohexadecane: A shorter chain analogue with similar reactivity.

1-Bromododecane: Another shorter chain analogue used in similar applications.

Uniqueness: 18-Bromo-1-octadecene is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.

Actividad Biológica

18-Bromo-1-octadecene is a halogenated hydrocarbon primarily synthesized through the bromination of 1-octadecene. This compound is notable for its structural features, including a long hydrocarbon chain and a terminal bromine substituent, which contribute to its reactivity and biological activity. Understanding the biological implications of this compound is essential for its application in various fields, including organic synthesis and pharmaceuticals.

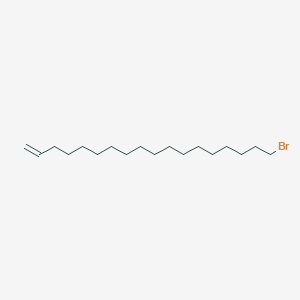

The molecular structure of this compound can be represented as follows:

This compound possesses both a double bond and a bromine atom, allowing it to participate in several chemical reactions, such as nucleophilic substitution, addition reactions, and elimination reactions. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research has indicated that halogenated alkenes, including this compound, exhibit antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes due to their lipophilic nature, allowing for enhanced penetration into bacterial cells.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that at higher concentrations, this compound can induce apoptosis in cancer cell lines. The cytotoxic mechanism may involve oxidative stress and disruption of cellular signaling pathways .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

| 200 | 20 |

Anti-inflammatory Activity

Recent investigations have revealed that halogenated compounds can exhibit anti-inflammatory properties. Specifically, studies have shown that derivatives of octadecene can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several halogenated alkenes, including this compound. The study found that this compound exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics .

Cytotoxicity Assessment

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value calculated at approximately 150 µM for certain cancer cell lines. This highlights the potential for developing new anticancer agents based on this compound's structure .

Propiedades

IUPAC Name |

18-bromooctadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2H,1,3-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBDROSSUKYLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569890 | |

| Record name | 18-Bromooctadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172656-11-0 | |

| Record name | 18-Bromooctadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.